molecular formula C15H16N2O5 B2892222 Ethyl 4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]benzenecarboxylate CAS No. 329700-19-8

Ethyl 4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]benzenecarboxylate

Cat. No.: B2892222
CAS No.: 329700-19-8
M. Wt: 304.302
InChI Key: YSKXSFRWEVTIPW-UHFFFAOYSA-N
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Description

Ethyl 4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]benzenecarboxylate is a pyrimidine derivative characterized by a central pyrimidine ring substituted with two methoxy groups at positions 4 and 4. The compound features a benzene ring linked via an ether oxygen to the pyrimidine moiety, with an ethyl ester group at the para position of the benzene ring. This structural motif is common in herbicides, particularly those targeting acetohydroxyacid synthase (AHAS), a key enzyme in branched-chain amino acid biosynthesis in plants .

Properties

IUPAC Name

ethyl 4-(4,6-dimethoxypyrimidin-2-yl)oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5/c1-4-21-14(18)10-5-7-11(8-6-10)22-15-16-12(19-2)9-13(17-15)20-3/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKXSFRWEVTIPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2=NC(=CC(=N2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]benzenecarboxylate typically involves the reaction of 4,6-dimethoxy-2-pyrimidinol with ethyl 4-hydroxybenzoate. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]benzenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has shown that derivatives of ethyl 4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]benzenecarboxylate exhibit promising anticancer properties. For instance, studies indicate that the compound can inhibit the proliferation of cancer cells by targeting specific molecular pathways involved in tumor growth.

Case Study:

A study published in Journal of Medicinal Chemistry demonstrated that modifications of this compound led to enhanced activity against certain cancer cell lines, particularly those resistant to conventional therapies. The study highlighted the importance of the pyrimidine moiety in enhancing biological activity.

Table 1: Anticancer Activity of this compound Derivatives

Compound StructureIC50 (µM)Cancer Cell Line
Base Compound15MCF-7
Modified A5MCF-7
Modified B10HeLa

Agricultural Applications

2.1 Herbicidal Properties

This compound is also explored for its herbicidal properties. Its efficacy as a herbicide stems from its ability to inhibit specific enzymes involved in plant growth.

Case Study:

A field trial reported in Pesticide Biochemistry and Physiology evaluated the herbicidal activity of this compound against common agricultural weeds. The results indicated a significant reduction in weed biomass when applied at optimal concentrations.

Table 2: Herbicidal Efficacy of this compound

Application Rate (g/ha)Weed SpeciesBiomass Reduction (%)
100Amaranthus spp.80
200Setaria spp.95

Mechanistic Insights

Understanding the mechanisms through which this compound exerts its effects is crucial for optimizing its applications.

3.1 Molecular Mechanisms

Research indicates that the compound interacts with specific receptors and enzymes, leading to altered gene expression profiles in both cancer cells and plants. For example, it has been shown to inhibit the activity of certain kinases involved in cell proliferation and survival pathways.

Mechanism of Action

The mechanism of action of Ethyl 4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]benzenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares the target compound with structurally related pyrimidine derivatives:

Compound Name Molecular Formula Key Substituents Biological Target/Activity Application Reference
Ethyl 4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]benzenecarboxylate C₁₅H₁₆N₂O₆ 4,6-Dimethoxy-pyrimidinyl, ethyl ester AHAS inhibition Herbicide
Ethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate C₂₂H₂₄N₂O₅ Benzyloxy, tetrahydro-pyrimidine, methyl group Unknown (structural complexity suggests potential CNS activity) Research chemical
Ethyl 2-(2,6-difluorobenzyloxy)-4-(4,6-dimethoxypyrimidin-2-yl)quinoline-3-carboxylate C₂₈H₂₃F₂N₃O₆ Difluorobenzyloxy, quinoline core AHAS inhibition (herbicidal) Herbicide
Rimsulfuron (ISO) C₁₄H₁₇N₅O₇S₂ Sulfonylurea bridge, 4,6-dimethoxy-pyrimidinyl AHAS inhibition Herbicide
Pyriminobac-methyl C₁₈H₂₁N₃O₆ Methoxyimino group, methyl ester AHAS inhibition Herbicide
Ethyl 4-[3-(3,4-dichlorobenzamido)phenoxy]-2-(methylsulfanyl)pyrimidine-5-carboxylate C₂₁H₁₈Cl₂N₄O₅S Dichlorobenzamido, methylsulfanyl Unknown (potential pesticidal activity) Research chemical
Key Observations:

Substituent Impact on Activity: The 4,6-dimethoxy-pyrimidinyl group is conserved in AHAS inhibitors like the target compound, rimsulfuron, and pyriminobac-methyl. This group mimics natural substrates of AHAS, enabling competitive inhibition . Fluorine substituents (e.g., in the quinoline derivative) enhance binding affinity and metabolic stability . Bulky substituents like benzyloxy () or sulfonylurea (rimsulfuron) may reduce bioavailability but increase target specificity .

Rimsulfuron’s sulfonylurea bridge introduces synthetic challenges but improves herbicidal potency .

Biological Activity: AHAS inhibitors with methoxy groups (target compound, pyriminobac-methyl) exhibit broad-spectrum herbicidal activity but vary in selectivity. Pyriminobac-methyl’s methoxyimino group enhances leaf absorption, whereas the target compound may prioritize soil persistence . The methylsulfanyl group in ’s compound could confer resistance to oxidative degradation, a trait absent in the target compound .

Pharmacological and Environmental Considerations

  • Efficacy : The target compound’s lack of fluorinated or sulfonated groups may result in lower potency compared to fluorine-containing analogs (e.g., ) but improves environmental safety .
  • Metabolism : Ethyl esters (common in all compounds) are prone to hydrolysis, influencing half-life. Compounds with methylsulfanyl or halogenated substituents () may persist longer in the environment .

Biological Activity

Ethyl 4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]benzenecarboxylate, also known as bispyribac, is a compound primarily recognized for its application in herbicides. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

  • IUPAC Name : 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoic acid
  • CAS Number : 125401-75-4
  • Molecular Formula : C19H18N4O8
  • Molecular Weight : 418.37 g/mol

Bispyribac functions as a selective herbicide targeting specific plant growth processes. It inhibits the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids. This inhibition disrupts protein synthesis and leads to plant death. The compound’s selectivity allows it to target specific weeds while minimizing damage to crops.

Biological Activity Overview

  • Herbicidal Efficacy :
    • Bispyribac has shown significant effectiveness against various grass and broadleaf weeds. Field studies indicate that it can reduce weed biomass by up to 90% when applied at recommended rates.
  • Phytotoxicity :
    • The compound exhibits low phytotoxicity towards major crops such as rice and wheat, making it suitable for use in these agricultural systems.
  • Environmental Impact :
    • Studies have indicated that bispyribac has a low potential for leaching and has minimal impact on non-target organisms in the ecosystem.

Table 1: Summary of Efficacy Studies

Study ReferenceCrop TestedWeed SpeciesApplication Rate (g/ha)Efficacy (%)
RiceEchinochloa spp.2085
WheatSetaria viridis1590
SoybeanAmaranthus retroflexus2580

Case Study Analysis

  • Field Trials :
    • In a comprehensive field trial conducted in Asia, bispyribac was applied to rice paddies infested with Echinochloa spp. Results showed a significant reduction in weed populations and improved rice yields by approximately 15% compared to untreated controls .
  • Laboratory Studies :
    • Laboratory assays demonstrated that bispyribac effectively inhibited ALS activity in various weed species, with IC50 values ranging from 0.5 to 1.5 µM depending on the species .
  • Environmental Safety Assessments :
    • Long-term studies assessing the environmental impact of bispyribac indicated no significant adverse effects on soil microbial communities or aquatic organisms at recommended application rates .

Q & A

Q. Basic

  • X-ray crystallography : Single-crystal studies provide precise bond angles and torsional conformations (e.g., C–O–pyrimidine linkage at ~124.76° and dihedral angles between aromatic rings) .
  • NMR spectroscopy : ¹H NMR confirms methoxy groups (δ 3.8–4.0 ppm) and ester functionalities (δ 4.2–4.4 ppm for ethyl groups). ¹³C NMR identifies carbonyl carbons (δ ~165–170 ppm) .
  • Mass spectrometry : HRMS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 363.12 for C₁₅H₁₈N₂O₆) .

How does this compound inhibit acetolactate synthase (ALS) in plants, and what structural features are essential for this activity?

Q. Advanced

  • Mechanism : The compound acts as a sulfonylurea herbicide, binding to ALS (a key enzyme in branched-chain amino acid biosynthesis). The 4,6-dimethoxy-pyrimidinyl group facilitates competitive inhibition by mimicking the natural substrate’s transition state .
  • Critical structural features :
    • Pyrimidine ring : The 2-oxy group and 4,6-methoxy substituents enhance hydrogen bonding with ALS active-site residues (e.g., Arg³⁸⁷ and Trp₅₈⁶) .
    • Benzenecarboxylate ester : Stabilizes hydrophobic interactions with the enzyme’s binding pocket .
  • Validation : ALS inhibition assays using Arabidopsis thaliana mutants and in vitro enzymatic kinetics (IC₅₀ values typically <1 µM) .

What methodologies are used to investigate the impact of substituent variations on the pyrimidine ring regarding herbicidal efficacy and target binding?

Q. Advanced

  • Structure-activity relationship (SAR) studies :
    • Substituent modifications : Replace methoxy groups with halogens or alkyl chains to assess steric/electronic effects.
    • Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify dissociation constants (Kd) .
    • Molecular docking : Software like AutoDock Vina models interactions between modified pyrimidine derivatives and ALS active sites .
  • Field trials : Compare weed suppression efficacy across substituent variants under controlled environmental conditions .

What analytical approaches are recommended for identifying and quantifying synthetic by-products in this compound?

Q. Basic

  • High-performance liquid chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities (e.g., unreacted pyrimidine precursors) .
  • Liquid chromatography-mass spectrometry (LC-MS) : Identifies by-products via fragmentation patterns (e.g., demethylated or hydrolyzed derivatives) .
  • Reference standards : Use certified impurity standards (e.g., ethyl 4-chloro-benzenecarboxylate) for calibration .

Which in silico techniques are utilized to predict the binding mode of this compound with ALS enzymes?

Q. Advanced

  • Molecular dynamics (MD) simulations : GROMACS or AMBER assess ligand-protein stability over 100-ns trajectories, focusing on RMSD and binding free energy (MM-PBSA) .
  • Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bond acceptors at pyrimidine oxy groups) using Schrödinger’s Phase .
  • Quantum mechanical calculations : DFT (B3LYP/6-31G*) optimizes ligand geometry and electrostatic potential maps to predict reactive sites .

What experimental protocols assess the environmental degradation pathways of this compound under varying conditions?

Q. Advanced

  • Hydrolysis studies : Incubate the compound at pH 3–9 (25–50°C) and monitor degradation via HPLC. Half-life (t₁/₂) calculations determine pH stability .
  • Photolysis : Expose to UV light (λ = 300–400 nm) in a solar simulator; identify photoproducts (e.g., demethoxylated derivatives) using LC-MS .
  • Soil metabolism : Radiolabeled (¹⁴C) compound applied to soil microcosms; extract and quantify metabolites (e.g., benzenecarboxylic acid) via scintillation counting .

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